molecular formula C15H14Cl2N2O3S B1663101 vu0034403 CAS No. 358360-83-5

vu0034403

货号: B1663101
CAS 编号: 358360-83-5
分子量: 373.3 g/mol
InChI 键: UUYQFOSWDVZCAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization within Glutamatergic Neurotransmission Research

Glutamate (B1630785) is recognized as the primary excitatory neurotransmitter within the mammalian central nervous system (CNS) researchmap.jpunivr.it. It plays a pivotal role in mediating synaptic transmission and regulating neuronal excitability abcam.cnfrontiersin.org. Dysregulation of the glutamatergic system has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including mood disorders and schizophrenia yale.edustxbp1disorders.orgrsc.orgnih.gov. Understanding the intricate mechanisms of glutamate signaling is therefore crucial for developing novel therapeutic strategies.

Glutamate exerts its diverse effects through two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs) elifesciences.org. While iGluRs mediate fast synaptic transmission, mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, more complex second messenger signaling pathways abcam.cnfrontiersin.org. The eight known mGluR subtypes are categorized into three groups based on their sequence homology, pharmacological profiles, and signaling mechanisms: Group I (mGlu1 and mGlu5), Group II (mGlu2 and mGlu3), and Group III (mGlu4, mGlu6, mGlu7, and mGlu8) abcam.cn. Group I mGluRs typically enhance neuronal excitability, whereas Group II and III receptors generally suppress it abcam.cn. The development of selective chemical probes for these receptors is vital for dissecting their individual roles in physiological and pathological states.

Significance of VU0034403 in Modulating Metabotropic Glutamate Receptors

This compound (PubChem CID: 1364364) was identified through a high-throughput functional screen as a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) nih.gov. Allosteric modulators, unlike orthosteric ligands, bind to a site distinct from the primary agonist-binding site, thereby modulating the receptor's response to its endogenous ligand frontiersin.orgelifesciences.org. This mechanism offers a distinct advantage in drug discovery, as it can provide greater subtype selectivity and a more physiological modulation of receptor activity frontiersin.org.

The discovery of this compound represented an unprecedented mGlu5 PAM chemotype, demonstrating potent agonistic-allosteric modulator (ago-PAM) activity nih.gov. Initial characterization in a high-expressing rat mGlu5 HTS cell line revealed an EC50 of 98 nM, with 48% glutamate maximum (Glu Max) and a 7.9-fold shift in glutamate potency nih.gov. Further refinement showed that freshly prepared this compound maintained potency in the rat cell line, with an improved maximum efficacy (rat EC50 = 78 nM, 74% Glu Max) nih.gov. However, its potency was tenfold lower against the human mGlu5 receptor, with an EC50 of 780 nM nih.gov.

Table 1: Potency and Efficacy of this compound on mGlu5 Receptors

Receptor TypeEC50 (nM)Glu Max (%)Fold Shift (vs. Glutamate)
Rat mGlu578747.9
Human mGlu5780Not ReportedNot Reported

Crucially, this compound exhibited high selectivity for mGlu5 over other mGluR subtypes (mGlu1-4,6-8), showing activity only at concentrations greater than 10 µM nih.gov. Furthermore, it demonstrated minimal displacement of the radioligand [3H]-methoxyPEPy, with a Ki greater than 10 µM, indicating its allosteric mode of action rather than direct competition at the orthosteric site nih.gov.

Table 2: Selectivity Profile of this compound against other mGluR Subtypes

mGluR SubtypeActivity (µM)
mGlu1>10
mGlu2>10
mGlu3>10
mGlu4>10
mGlu6>10
mGlu7>10
mGlu8>10

Chemical optimization efforts revealed that this compound was amenable to iterative library approaches. Notably, enantioselective mGlu5 potentiation was observed, with the (S)-enantiomer generally exhibiting more than 10-fold greater potency than the (R)-enantiomer nih.gov. This stereospecificity highlights the potential for further refinement of its pharmacological properties.

Overview of Research Trajectories for this compound

The identification of this compound as a selective mGlu5 PAM has opened several avenues for research in neuropharmacology. Its primary research trajectory involves its use as a chemical probe to further understand the physiological and pathophysiological roles of mGlu5 receptors. Given the established involvement of glutamatergic networks in various neurological and psychiatric conditions, mGlu5 PAMs like this compound are of significant interest as potential therapeutic agents researchgate.net.

Specifically, mGluR5 modulation has been explored as a novel therapeutic approach for disorders such as schizophrenia and major depression researchgate.net. Preclinical studies suggest that mGluR5 agonists and PAMs could offer a new strategy for treating the diverse symptom domains of schizophrenia, including positive, negative, and cognitive abnormalities, by targeting glutamatergic networks rather than solely dopamine (B1211576) receptors rsc.orgresearchgate.net. This compound, as a potent and selective mGlu5 PAM, serves as a valuable tool in these investigations, allowing researchers to probe the functional consequences of mGlu5 activation in various disease models and cellular systems. Its continued study contributes to the broader understanding of allosteric modulation and its potential for precise intervention in complex brain disorders.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

358360-83-5

分子式

C15H14Cl2N2O3S

分子量

373.3 g/mol

IUPAC 名称

2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20)

InChI 键

UUYQFOSWDVZCAB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl

规范 SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl

同义词

N-(3-Chloro-phenyl)-2-[(2-chloro-phenyl)-methanesulfonyl-amino]-acetamide

产品来源

United States

Molecular Mechanisms of Action and Target Engagement of Vu0034403

Identification and Characterization of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) as a Primary Target

Scientific investigations have identified the metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), as a primary molecular target for a variety of allosteric modulators. These receptors play a crucial role in modulating synaptic plasticity and are implicated in numerous neurological and psychiatric disorders. The characterization of mGlu5 as a key receptor in glutamatergic signaling has paved the way for the development of selective ligands to probe its function and therapeutic potential.

Molecular Determinants of VU0034403-Mediated Receptor Activation and Conformational Changes

The activation of mGlu5 is a dynamic process involving significant conformational changes within the receptor protein. The binding of an agonist to the extracellular Venus flytrap domain (VFT) of the receptor is the initial trigger. This event leads to a rearrangement of the seven-transmembrane (7TM) domain, which in turn facilitates the coupling and activation of intracellular G proteins.

Allosteric modulators, such as this compound, influence this process by binding within the 7TM domain and stabilizing specific receptor conformations. PAMs are thought to stabilize an active or "potentiated" conformation of the receptor, thereby lowering the energy barrier for glutamate-induced activation. This results in an enhanced intracellular signaling response for a given concentration of the orthosteric agonist. While the specific molecular determinants and precise conformational shifts induced by this compound are not explicitly available, the general mechanism for mGlu5 PAMs involves subtle rearrangements of the transmembrane helices, leading to a more efficient G protein coupling interface.

Intracellular Signaling Cascades Triggered by this compound-mGlu5 Interaction

The interaction of this compound with the mGlu5 receptor is expected to potentiate the canonical signaling pathway associated with this receptor. As a Gq/G11-coupled receptor, the primary signaling cascade initiated by mGlu5 activation involves the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ can then activate a variety of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs). DAG, in conjunction with Ca2+, directly activates PKC. These signaling events ultimately lead to changes in gene expression and protein function, thereby modulating neuronal excitability and synaptic strength.

Preclinical Pharmacological Evaluation and Biological Activity of Vu0034403

In Vitro Functional Assays for mGlu5 Potentiation

The potentiation of mGlu5 by VU0034403 has been assessed through various functional assays, demonstrating its efficacy in modulating receptor activity.

This compound was initially identified through a high-throughput functional screen that utilized a triple-add calcium mobilization assay involving 160,000 compounds. This screening effort successfully pinpointed this compound as an mGlu5 PAM. nih.gov The mGlu5 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically triggers an increase in intracellular calcium concentrations upon activation. mdpi.compsu.edujpp.krakow.pl

In these studies, this compound demonstrated potent agonistic positive allosteric modulator (ago-PAM) activity at the rat mGlu5 receptor. Key findings from calcium mobilization assays include:

ParameterValueUnit
Rat mGlu5 EC5098nM
% Glutamate (B1630785) Max48%
Fold Shift7.9-
nih.gov

The phosphorylation of the mGlu5 C-terminus has been shown to modulate ligand-independent signaling through the G protein-coupled pathway, influencing the basal activity observed in calcium mobilization assays. gla.ac.uk

Activation of mGlu5 receptors is known to lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). nih.govwustl.edu Specifically, stimulation of intracellular mGlu5 receptors induces prolonged calcium responses that subsequently result in the phosphorylation of ERK1/2. nih.gov This phosphorylation is a critical downstream signaling event, and it has been demonstrated that ERK1/2 phosphorylation is necessary for the full expression of certain mGlu5-mediated physiological effects, such as peripheral inflammation-induced behavioral sensitization in the amygdala. wustl.edu Furthermore, ERK1 has been shown to bind to the mGlu5 C-terminus, and its phosphorylation of mGlu5 is crucial for mGlu5 signaling to inositol (B14025) trisphosphate (IP3) production. Inhibition of ERK can reduce the efficacy of mGlu5 in triggering IP3 production. mdpi.com

Analysis of the glutamate concentration-response curve (CRC) is a standard method to evaluate the allosteric modulation of mGlu5 receptors. Positive allosteric modulators like this compound typically induce a leftward shift in the glutamate CRC, indicating an increase in the apparent potency of glutamate. psu.edunih.gov As noted in the calcium mobilization studies, this compound produced a 7.9-fold shift in the glutamate CRC for rat mGlu5, confirming its potentiation of glutamate's effect. nih.gov

Receptor Subtype Selectivity Profiling of this compound

Assessing the selectivity of a compound across various receptor subtypes is crucial in preclinical evaluation to understand its specific pharmacological profile and potential for off-target effects.

The metabotropic glutamate receptors (mGluRs) comprise eight subtypes (mGlu1-8), categorized into three groups based on their sequence homology, signal transduction mechanisms, and pharmacological profiles. jpp.krakow.plnews-medical.netfrontiersin.orgtocris.com

Group I: mGlu1 and mGlu5, which couple to Gq proteins and increase intracellular calcium. psu.edujpp.krakow.plnews-medical.netfrontiersin.orgtocris.combiorxiv.org

Group II: mGlu2 and mGlu3, which couple to Gi/Go proteins and inhibit adenylyl cyclase. jpp.krakow.plnews-medical.netfrontiersin.orgtocris.com

Group III: mGlu4, mGlu6, mGlu7, and mGlu8, also coupling to Gi/Go proteins and inhibiting adenylyl cyclase. jpp.krakow.plnews-medical.netfrontiersin.orgtocris.com

This compound demonstrated high selectivity within the mGluR family. It was found to be selective against other mGluR subtypes, showing activity at concentrations greater than 10 µM for mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8. nih.gov This high selectivity for mGlu5 is a key characteristic of this compound.

While the primary focus of the preclinical evaluation of this compound has been its selective potentiation of mGlu5, general off-target receptor activity evaluation is a standard component of drug discovery. Off-target interactions, which are unintended binding or modulation of receptors other than the primary target, can lead to adverse drug reactions and are critical to identify early in development. nih.govfrontiersin.orgreactionbiology.com Although specific off-target data for this compound beyond the mGluR family were not detailed in the provided search results, the compound's selectivity within the mGluR family (mGlu1-4, 6-8 > 10 μM) indicates a focused pharmacological profile. nih.gov High-throughput screening and computational approaches are commonly employed in preclinical safety pharmacology to predict and assess such interactions, aiming to mitigate potential safety liabilities and enhance lead compound selection. frontiersin.orgreactionbiology.comcriver.com

Structure Activity Relationship Sar and Synthetic Strategies for Vu0034403 Analogs

Discovery and Optimization via High-Throughput Screening

VU0034403 (referred to as compound 9 in some studies) was initially identified through a high-throughput functional screen involving 160,000 compounds. This screen utilized a triple-add calcium mobilization assay, leading to the identification of 1,400 confirmed mGlu5 positive allosteric modulators (PAMs). Among these, over 60 compounds exhibited EC50 values below 500 nM in a high-expressing rat mGlu5 HTS cell line. nih.gov

This compound emerged as an unprecedented mGlu5 PAM chemotype, demonstrating potent ago-PAM activity with a rat EC50 of 98 nM, 48% Glu Max, and a 7.9-fold shift. nih.gov A crucial characteristic of this compound was its selectivity, showing activity against other mGluRs (mGlu1–4,6–8) at concentrations greater than 10 μM. nih.gov Furthermore, it exhibited minimal displacement of [3H]-methoxyPEPy (Ki > 10 μM), indicating that this compound binds to a site distinct from the well-known MPEP allosteric site. nih.gov The compound's structure was found to be amenable to chemical optimization through an iterative library approach. nih.gov

Table 1: Key Pharmacological Data for this compound (Compound 9) from HTS

ParameterValue
Rat mGlu5 EC5098 nM
% Glu Max48%
Fold Shift7.9-fold
Selectivity vs. other mGluRs>10 μM (mGlu1–4,6–8)
[3H]-methoxyPEPy Ki>10 μM

Rational Design Principles and Chemical Scaffold Exploration for this compound Derivatives

The series of novel, potent, non-MPEP site mGlu5 PAMs, including this compound, is fundamentally based on an aryl glycine (B1666218) sulfonamide scaffold. nih.govresearchgate.net This chemotype is considered rare among non-MPEP site mGlu5 PAMs. nih.govresearchgate.net

The aryl glycine sulfonamide scaffold forms the core structure of this compound and its derivatives. nih.govresearchgate.net The initial synthesis of first-generation analogs, such as compound 13, involved a five-step process. nih.gov This synthesis commenced with 2-chloroaniline (B154045) (11), which underwent sulfonylation to yield intermediate 12 in quantitative yield. nih.gov Subsequent alkylation of 12 with methyl bromoacetate (B1195939) provided ester 13, which was then saponified to produce acid 14. nih.gov

To explore the SAR, diversity was systematically introduced into the this compound scaffold, particularly at the amide and sulfonamide moieties. nih.gov A two-step amide coupling procedure was employed to survey diversity at the "Eastern amide moiety." nih.gov This process utilized a wide array of amines, including aromatic, benzylic, primary (1°), secondary (2°), aliphatic, and those possessing basic and acidic functionalities, to generate analogs (e.g., compound 15) with isolated yields ranging from 26% to 68%. nih.gov

Stereochemical Influences on this compound Potency and Function

Table 2: Enantioselective Potentiation of this compound Analogs

EnantiomerRelative Potency (vs. (R)-enantiomer)
(S)>10-fold more potent
(R)Less potent

Computational Chemistry and Molecular Modeling for this compound Research

Computational chemistry and molecular modeling played a role in understanding the binding characteristics of this compound and its analogs. nih.gov Specifically, computational evaluation of low-energy, ligand-based conformational ensembles was performed for both MPEP and non-MPEP ligands. nih.gov Using the Surflex-Sim algorithm, a mutual flexible low-energy shape-based alignment of sulfonamide 15a (a this compound analog) with CPPHA (another known non-MPEP mGlu5 PAM) was conducted. nih.gov This analysis suggested a preferred fit for CPPHA compared to other MPEP modulators, providing insights into the distinct binding mode of this non-MPEP chemotype. nih.gov

Ligand-Based Conformational Ensemble Analysis

Ligand-based conformational ensemble analysis is a computational approach crucial for understanding how small molecules interact with their biological targets. This method focuses on characterizing the dynamic conformational landscape of a ligand and how these conformations may change upon binding to a protein. Molecular dynamics (MD) simulations are frequently employed to generate comprehensive conformational ensembles, providing insights into the various accessible states of a ligand. zhanggroup.orgnottingham.ac.uk The analysis of these ensembles can reveal how ligand-induced population shifts correlate with the functional properties of the ligands. zhanggroup.org Clustering techniques are often utilized to simplify these complex conformational ensembles, identifying key conformational poses that are relevant for biomolecular recognition. guidetopharmacology.orguni.lu It has been observed that bioactive conformations, which are the specific ligand conformations adopted when bound to a target, are not always the most populated or lowest-energy states in an aqueous solution. guidetopharmacology.org While ligand-based conformational ensemble analysis is a powerful tool in drug discovery for screening and predicting functional profiles of novel ligands, specific detailed research findings applying this exact method to this compound were not extensively detailed in the provided literature.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a rational drug discovery paradigm that leverages the three-dimensional (3D) structures of biological targets, primarily proteins, to identify or design novel chemical compounds. wikipedia.orguni.luwikipedia.org This approach aims to achieve optimal binding affinity and specificity by understanding the molecular-level interactions between a drug candidate and its target. uni.lu The process typically begins with determining the 3D structure of the target protein using advanced structural biology techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy. uni.lu

Once the target structure is elucidated, computational chemistry tools are employed. These include:

Molecular Docking: This technique predicts the preferred orientation and conformation (docking pose) of a ligand within a protein's binding site and evaluates the fitness of the complex using scoring functions. wikipedia.orgwikipedia.org

Virtual Screening: A large number of compounds can be computationally screened to identify potential hits that are predicted to bind to the selected site of the protein. wikipedia.org

De Novo Drug Design: This involves constructing new chemical compounds from molecular subunits, predicted to fit precisely into the target's binding site. wikipedia.orguni.lu

Molecular Dynamics Simulations: These simulations provide a dynamic view of the interactions between compounds and their targets, modeling the behavior of complex molecular systems over time. wikipedia.org

SBDD is an iterative process where computational predictions guide the synthesis and experimental testing of new compounds, with results informing further rounds of design to optimize pharmacological properties. uni.lu Although SBDD is a cornerstone of modern drug discovery, specific detailed applications of these precise structure-based drug design approaches focused solely on this compound were not explicitly described in the provided search results.

"Molecular Switch" Phenomena in Allosteric Modulators and this compound-Related Chemotypes

The concept of a "molecular switch" refers to a critical phenomenon observed in the field of allosteric modulation, where very subtle structural changes within an allosteric ligand can significantly alter its pharmacological profile. This can manifest as a modulation of the mode of pharmacology, such as switching from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM), or by influencing mGlu subtype selectivity. cenmed.com This phenomenon has raised concerns regarding the pharmacology of potential metabolites in vivo, as minor structural variations could lead to unpredictable pharmacological outcomes. cenmed.com

Historically, the "molecular switch" phenomenon has been particularly noted with certain MPEP-site allosteric modulators of mGlu5. For instance, subtle modifications to benzaldazine derivatives, initially reported as mGlu5 PAMs, were shown to convert them into NAMs or even pharmacologically silent ligands. However, a significant distinction has been observed with non-MPEP site mGlu5 PAM chemotypes. Importantly, the "molecular switch" phenomenon has not been reported for the known non-MPEP site PAMs, including CPPHA and VU0357121. cenmed.com

In the context of this compound, which is also a non-MPEP site mGlu5 PAM, research efforts have been specifically directed towards identifying and optimizing additional compounds within this non-MPEP site class to ascertain the presence or absence of such "molecular switches." cenmed.com The current understanding suggests that this class of compounds, including this compound, does not exhibit the same dynamic mode-switching behavior seen with some MPEP-site congeners, although their structure-activity relationships have often proven to be steeper. cenmed.com

Theoretical and Translational Implications of Vu0034403 Research

Contribution of VU0034403 to the Glutamate (B1630785) Hypothesis of Schizophrenia

The glutamate hypothesis of schizophrenia posits that a primary deficit in glutamatergic neurotransmission, particularly hypofunction of N-methyl-D-aspartate (NMDA) receptors, contributes to the pathophysiology of the disorder nih.govpsychlotron.org.ukscielo.brcshl.edursc.org. This hypothesis is supported by findings that NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce schizophrenia-like symptoms in healthy individuals and exacerbate them in patients psychlotron.org.ukscielo.brrsc.org. Given this, mGlu5 PAMs have emerged as a promising therapeutic strategy to address NMDA receptor hypofunction and alleviate symptoms across the major domains of schizophrenia nih.govnih.gov. This compound, as a potent mGlu5 PAM, contributes significantly to this therapeutic avenue nih.govresearchgate.netglixxlabs.com.

Restoration of Glutamatergic Synaptic Transmission

Metabotropic glutamate receptor 5 (mGlu5) plays a critical role in regulating synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are fundamental processes for learning and memory mdpi.comhellobio.comnih.govcreative-diagnostics.com. Dysregulation of glutamatergic synaptic transmission is implicated in various neurological and psychiatric conditions elifesciences.orgnih.gov. Positive allosteric modulators of mGlu5, such as VU-29 (a related mGlu5 PAM), have been shown to enhance synaptic plasticity and cognitive function mdpi.com. Studies indicate that mGlu5 PAMs can increase glutamatergic synaptic transmission mdpi.comfrontiersin.org. Therefore, this compound, by positively modulating mGlu5, is hypothesized to restore impaired glutamatergic synaptic transmission, potentially ameliorating cognitive and other deficits associated with schizophrenia nih.govmdpi.com.

Interplay with NMDA Receptor Function

A key aspect of mGlu5 receptor pharmacology is its functional and physical coupling with NMDA receptors frontiersin.orgd-nb.info. This intricate relationship allows mGlu5 PAMs to indirectly modulate NMDA receptor activity. Research indicates that mGlu5 positive allosteric modulators can upregulate NMDA receptor function mdpi.comd-nb.info. For instance, the inhibitory effect of the mGlu5 PAM VU-29 on ethanol-induced conditioned place preference was reversed by MK-801, a noncompetitive NMDA receptor antagonist, suggesting a dependence on the functional interaction between mGlu5 and NMDA receptors mdpi.com. However, it is also noted that recent mechanistic insights suggest that while mGlu5 PAMs can affect NMDA receptor activity, this modulation may not be crucial for the in vivo efficacy of all mGlu5 PAMs mdpi.com. This highlights the complexity of mGlu5-NMDA receptor interactions and the diverse mechanisms through which mGlu5 PAMs exert their therapeutic effects.

This compound as a Tool for Exploring Allosteric Modulator Pharmacology of GPCRs

Allosteric modulators represent a significant advancement in drug discovery for G protein-coupled receptors (GPCRs), which are major therapeutic targets nih.govbiorxiv.orgbiorxiv.orgusc.galfrontiersin.org. Unlike orthosteric ligands that bind to the receptor's primary binding site, allosteric modulators bind to distinct sites, inducing conformational changes that can modify the receptor's affinity or efficacy for its orthosteric ligand, or even directly activate/inhibit the receptor nih.govbiorxiv.orgfrontiersin.org. This compound is particularly valuable in this context because it is a non-MPEP site mGlu5 PAM nih.govresearchgate.netglixxlabs.com. The MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site is a well-characterized allosteric site on mGlu5, and many mGlu5 PAMs bind there researchgate.net. However, compounds like this compound, CPPHA, and VU0357121 potentiate mGlu5 at a site distinct from MPEP researchgate.net. This characteristic makes this compound an important chemical biology tool for exploring the diversity of allosteric binding sites on mGlu5 and understanding how ligands binding to these different sites can stabilize unique receptor conformations, potentially offering advantages over MPEP-site modulation researchgate.net.

Future Directions in Chemical Biology and Drug Discovery for mGlu5 Modulators

The continued exploration of mGlu5 modulators holds substantial promise for the treatment of various CNS disorders nih.govresearchgate.netusc.galfrontiersin.org. Future research directions in chemical biology and drug discovery are focused on identifying novel modulators and understanding their nuanced signaling properties.

Identification of Novel Non-MPEP Modulators

The discovery of this compound as a non-MPEP site mGlu5 PAM highlights the potential for identifying novel chemotypes that modulate mGlu5 through alternative allosteric sites nih.govresearchgate.net. The majority of mGlu5 PAMs reported thus far bind to the MPEP site nih.govresearchgate.net. The existence of other allosteric sites adds complexity but also offers new opportunities for drug design researchgate.net. A current challenge in this area is the lack of radioligands specifically available to directly assess the density and affinity of these non-MPEP sites researchgate.netd-nb.info. Continued efforts are needed to identify and characterize these novel allosteric modulators, as targeting distinct sites could lead to compounds with improved pharmacological profiles, including reduced off-target effects or different efficacy profiles.

Investigation of Biased Signaling by this compound Analogs

Biased signaling, or functional selectivity, occurs when a ligand preferentially activates certain downstream signaling pathways over others, even when binding to the same receptor frontiersin.org. This phenomenon has emerged as a critical consideration in GPCR pharmacology, as subtle structural changes in allosteric modulators can significantly impact the mode of pharmacology or even subtype selectivity nih.govfrontiersin.org. For instance, some mGlu5 PAMs have been shown to exhibit a "molecular switch" where minor structural alterations can change their activity from a PAM to a negative allosteric modulator (NAM) nih.gov. Investigating biased signaling by this compound analogs is a crucial future direction. Understanding how structural modifications to this compound influence its ability to selectively engage specific G protein or β-arrestin pathways could lead to the development of highly targeted therapeutics with improved safety profiles and reduced side effects, as seen with β-arrestin2-biased negative modulators of mGlu5 for Fragile X syndrome usc.galfrontiersin.orgnih.gov.

常见问题

Basic Research Questions

Q. How to design a reproducible experimental protocol for studying VU0034403’s mechanism of action?

  • Methodological Answer :

  • Define Variables : Isolate dependent (e.g., enzyme inhibition) and independent variables (e.g., dosage, exposure time). Use a factorial design to test interactions .
  • Controls : Include positive controls (known inhibitors) and negative controls (vehicle-only groups) to validate assay conditions .
  • Replication : Perform triplicate experiments with randomized sample allocation to minimize batch effects .
  • Statistical Power : Use power analysis (e.g., G*Power) to determine sample size, ensuring ≥80% power to detect significant effects .

Q. What criteria should guide the selection of model systems for this compound toxicity studies?

  • Methodological Answer :

  • Relevance to Target Pathway : Prioritize models expressing the biological target (e.g., cell lines with upregulated receptors affected by this compound).
  • Ethical and Practical Feasibility : Balance in vivo models (e.g., zebrafish for high-throughput screening) with in vitro systems (e.g., 3D organoids for tissue-specific toxicity) .
  • Standardization : Adopt OECD guidelines for acute toxicity testing to ensure comparability across studies .

Q. How to establish appropriate analytical techniques for assessing this compound purity?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times against certified reference standards.
  • Spectroscopic Validation : Confirm molecular structure via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Quantitative Limits : Report limits of detection (LOD) and quantification (LOQ) for impurity profiling .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodological Answer :

  • Cross-Species Meta-Analysis : Aggregate data from rodent and non-rodent studies, adjusting for metabolic rate differences via allometric scaling (e.g., body surface area normalization) .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics from preclinical data .
  • Sensitivity Analysis : Test robustness of conclusions by varying parameters (e.g., clearance rates) in computational simulations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical synthesis parameters (e.g., temperature, catalyst concentration) .
  • Quality-by-Design (QbD) : Implement real-time monitoring (e.g., PAT tools) to maintain critical quality attributes (CQAs) during manufacturing .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to correlate impurities with storage conditions .

Q. How to validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Biochemical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
  • Genetic Knockdown/Overexpression : Confirm target specificity via CRISPR/Cas9 knockout models or siRNA-mediated silencing .
  • Multiplexed Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to assess downstream pathway modulation .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Benchmarking : Compare IC50/EC50 values against known compounds to contextualize potency .
  • Error Propagation : Report confidence intervals for derived parameters (e.g., ± SEM for curve fits) .

Q. How to address reproducibility issues in this compound’s in vitro efficacy data?

  • Methodological Answer :

  • Inter-Lab Validation : Collaborate with external labs to replicate findings under standardized protocols .
  • Data Transparency : Publish raw datasets and analysis code in repositories like Zenodo or Figshare .
  • Meta-Analysis : Pool data from multiple studies to identify consensus trends and outliers .

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueSensitivityThroughputApplicability to this compoundLimitations
HPLC-UV/Vis0.1%ModerateBulk purity analysisLimited to UV-active compounds
NMR1-5%LowStructural confirmationRequires high sample purity
HRMS0.01%HighTrace impurity detectionExpensive instrumentation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
vu0034403
Reactant of Route 2
Reactant of Route 2
vu0034403

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